![molecular formula C13H13N3O3 B2402491 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoesäure CAS No. 957484-32-1](/img/structure/B2402491.png)
4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated the potential of derivatives of this compound in anticancer applications. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results:
- In vitro Studies: A study highlighted that compounds with a thiazolidinone scaffold exhibited significant anticancer activity, with inhibition values reaching up to 84% against leukemia cell lines and 72% against CNS cancer cell lines . This suggests that modifications of the pyrazole-containing compounds may yield similar or enhanced efficacy.
- Mechanism of Action: The anticancer properties are attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. The carbonyl group may play a crucial role in these interactions by forming stable complexes with biomolecules involved in cancer progression.
Drug Design and Synthesis
The unique structure of 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid makes it an excellent candidate for further modifications aimed at optimizing pharmacological properties:
- Structure-Activity Relationship (SAR): Understanding how changes to the molecular structure affect biological activity can lead to the design of more potent derivatives. For example, varying substituents on the pyrazole ring can modulate the compound's lipophilicity and bioavailability, which are critical factors in drug design.
- Synthesis Pathways: The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Methods reported include reactions involving manganese(IV) oxide in dichloromethane under controlled conditions, achieving yields around 91% . Such efficient synthetic routes are essential for scaling up production for research and therapeutic purposes.
Case Study 1: Anticancer Screening
A comprehensive screening was conducted using a library of pyrazole derivatives, including the target compound. The results indicated that certain modifications led to increased cytotoxicity against specific cancer types. Notably, compounds exhibiting electron-withdrawing groups showed enhanced activity due to improved interaction with target proteins involved in tumor growth.
Case Study 2: Drug Development Collaboration
A collaboration between academic institutions and pharmaceutical companies focused on developing new anticancer agents based on pyrazole derivatives. Initial findings from preclinical trials revealed that compounds similar to 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid displayed favorable pharmacokinetic profiles, suggesting their potential for clinical application.
Wirkmechanismus
Target of Action
Compounds containing imidazole and pyrazole moieties, which are present in the given compound, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Compounds containing imidazole and pyrazole moieties are known to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
Compounds containing imidazole and pyrazole moieties are known to exhibit a broad range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid typically involves the following steps:
Formation of 1-Methyl-1H-pyrazol-4-carboxylic acid: This can be achieved by reacting hydrazine with ethyl acetoacetate in the presence of acetic acid.
Coupling Reaction: The carboxylic acid group of 1-Methyl-1H-pyrazol-4-carboxylic acid is then coupled with 4-methyl-3-aminobenzoic acid using coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazoles.
Vergleich Mit ähnlichen Verbindungen
Pyrazole Derivatives: Other pyrazole derivatives with similar structures and biological activities.
Benzoic Acid Derivatives: Compounds containing benzoic acid moieties with varying substituents.
Uniqueness: 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with molecular targets differently compared to other pyrazole and benzoic acid derivatives.
Biologische Aktivität
4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid, also known by its CAS number 957484-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, particularly focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.261 g/mol
- CAS Number : 957484-32-1
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-3-amino benzoic acid with a carbonyl derivative of 1-methyl-1H-pyrazole. This method has been documented to yield high-purity products suitable for biological testing .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives containing the pyrazole moiety have shown effectiveness against various cancer cell lines:
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |
HepG2 (Liver) | 15.0 | Inhibits cell proliferation |
HeLa (Cervical) | 20.0 | Causes cell cycle arrest |
In vitro studies demonstrated that at concentrations as low as 1 μM, the compound can induce significant morphological changes in cancer cells and enhance apoptotic markers such as caspase-3 activity by up to 57% at higher concentrations .
Other Biological Activities
Apart from its anticancer properties, this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The pyrazole structure is known for its anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines like TNF-alpha .
- Antimicrobial Activity : Compounds with similar pyrazole scaffolds have been reported to possess antimicrobial properties against various pathogens, indicating a potential broad-spectrum application .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with pyrazole derivatives resulted in a significant reduction in tumor size in xenograft models, suggesting that these compounds could be developed into effective therapeutic agents for breast cancer .
- Inflammatory Disorders : In animal models of inflammation, compounds similar to 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid demonstrated reduced edema and inflammatory markers, supporting their use in treating inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation : Induction of apoptosis is often associated with the activation of caspases, which are critical mediators in programmed cell death pathways.
Eigenschaften
IUPAC Name |
4-methyl-3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-3-4-9(13(18)19)5-11(8)15-12(17)10-6-14-16(2)7-10/h3-7H,1-2H3,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFRVXXOJTWAJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CN(N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.